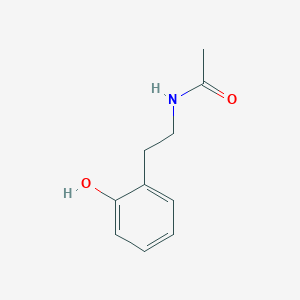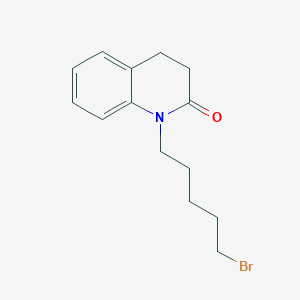
1-(2-chloroethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-chloroethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethyl chloride group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-4-iodo-1H-pyrazole typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl chloride group. One common method involves the reaction of 4-iodopyrazole with ethylene chlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-4-iodo-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The pyrazole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Reduction Reactions: Products include deiodinated pyrazole derivatives.
Scientific Research Applications
1-(2-chloroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ethyl chloride group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1H-pyrazole: Lacks the ethyl chloride group but shares the iodine-substituted pyrazole core.
2-(1H-pyrazol-1-yl)ethyl chloride: Lacks the iodine atom but contains the ethyl chloride group.
2-(4-bromo-1H-pyrazol-1-yl)ethyl chloride: Contains a bromine atom instead of iodine.
Uniqueness
1-(2-chloroethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the iodine atom and the ethyl chloride group. This combination can enhance its reactivity and potential applications in various fields. The iodine atom can participate in halogen bonding interactions, while the ethyl chloride group can undergo nucleophilic substitution reactions, making it a versatile compound for chemical synthesis and biological studies.
Properties
Molecular Formula |
C5H6ClIN2 |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChI Key |
AWACTBIAMFXSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)






